Cas no 1006333-08-9 (1-(2,2-difluoroethyl)pyrazol-4-amine)
1-(2,2-difluoroethyl)pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-difluoroethyl)-1H-pyrazol-4-ylamine
- 1-(2,2-DIFLUOROETHYL)PYRAZOL-4-AMINE
- 1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-AMINE
- 1H-Pyrazol-4-amine, 1-(2,2-difluoroethyl)-
- SCHEMBL1662503
- A1-03682
- 1006333-08-9
- AKOS000313850
- CS-0155483
- MFCD08558974
- 1H-pyrazol-4-amine, 1-(2,2-difluoroethyl)-, hydrochloride
- SY042686
- DB-179785
- ALBB-021580
- BS-13183
- EN300-79410
- 1-(2,2-Difluoro-ethyl)-1H-pyrazol-4-ylamine
- STK352600
- GQB33308
- 817-730-8
- 1-(2,2-difluoroethyl)pyrazol-4-amine
-
- MDL: MFCD08558974
- Inchi: 1S/C5H7F2N3/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3,8H2
- InChI Key: LMAYRTOWGOVCOR-UHFFFAOYSA-N
- SMILES: FC(CN1C=C(C=N1)N)F
Computed Properties
- Exact Mass: 147.06080356g/mol
- Monoisotopic Mass: 147.06080356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 253.1±40.0 °C at 760 mmHg
- Flash Point: 106.9±27.3 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(2,2-difluoroethyl)pyrazol-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,2-difluoroethyl)pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049006150-1g |
1-(2,2-Difluoroethyl)-1h-pyrazol-4-amine |
1006333-08-9 | 95% | 1g |
$683.85 | 2023-09-04 | |
| TRC | D447395-25mg |
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine |
1006333-08-9 | 25mg |
$ 98.00 | 2023-04-14 | ||
| TRC | D447395-100mg |
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine |
1006333-08-9 | 100mg |
$ 167.00 | 2023-04-14 | ||
| TRC | D447395-250mg |
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine |
1006333-08-9 | 250mg |
$ 236.00 | 2023-04-14 | ||
| TRC | D447395-1g |
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine |
1006333-08-9 | 1g |
$ 490.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01499-5g |
1-(2,2-difluoroethyl)-1H-pyrazol-4-amine |
1006333-08-9 | 95% | 5g |
$1250 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD546-50mg |
1-(2,2-difluoroethyl)pyrazol-4-amine |
1006333-08-9 | 97% | 50mg |
245.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD546-1g |
1-(2,2-difluoroethyl)pyrazol-4-amine |
1006333-08-9 | 97% | 1g |
2144.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD546-200mg |
1-(2,2-difluoroethyl)pyrazol-4-amine |
1006333-08-9 | 97% | 200mg |
612.0CNY | 2021-07-10 | |
| Ambeed | A1352767-100mg |
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine |
1006333-08-9 | 97% | 100mg |
$45.0 | 2025-03-05 |
1-(2,2-difluoroethyl)pyrazol-4-amine Suppliers
1-(2,2-difluoroethyl)pyrazol-4-amine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1-(2,2-difluoroethyl)pyrazol-4-amine
Comprehensive Overview of 1-(2,2-Difluoroethyl)pyrazol-4-amine (CAS No. 1006333-08-9): Properties, Applications, and Industry Insights
1-(2,2-Difluoroethyl)pyrazol-4-amine (CAS No. 1006333-08-9) is a fluorinated pyrazole derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its difluoroethyl substitution and pyrazol-4-amine core, exhibits unique physicochemical properties that make it valuable for drug discovery and material science. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural features of 1-(2,2-difluoroethyl)pyrazole-4-amine contribute to its enhanced metabolic stability and binding affinity, addressing common challenges in medicinal chemistry optimization. Recent studies highlight its role in creating next-generation therapeutics targeting inflammatory diseases and neurological disorders. The fluorine atoms in the difluoroethyl group improve lipophilicity and membrane permeability, crucial factors in drug bioavailability enhancement strategies.
In agrochemical applications, CAS 1006333-08-9 demonstrates promise as an intermediate for crop protection agents. Its molecular framework allows for the synthesis of compounds with improved pest resistance profiles while maintaining environmental safety standards. Industry reports indicate growing demand for such fluorinated pyrazole derivatives in developing sustainable agricultural solutions, aligning with global trends toward green chemistry practices.
Analytical characterization of 1-(2,2-difluoroethyl)-4-aminopyrazole reveals excellent stability under various conditions, making it suitable for scale-up production. Advanced techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. The compound's synthetic versatility enables diverse structure-activity relationship studies, particularly in optimizing heterocyclic drug candidates.
Emerging research explores the compound's potential in material science applications, including its use as a precursor for functional polymers and electronic materials. The electron-withdrawing nature of the difluoroethyl moiety influences conjugation systems, offering opportunities in designing organic semiconductors. These developments position 1006333-08-9 as a multifaceted chemical entity bridging pharmaceutical and technological innovation.
Quality control protocols for 1-(2,2-difluoroethyl)pyrazol-4-amine emphasize rigorous impurity profiling to ensure compliance with ICH guidelines. Stability studies demonstrate its resilience to oxidation and hydrolysis, critical for formulation development. The compound's structure-property relationships continue to inspire novel synthetic methodologies, particularly in fluorine chemistry and heterocyclic compound synthesis.
Market analysis indicates expanding applications for pyrazole-based compounds like 1006333-08-9 in personalized medicine approaches. Its modular structure facilitates combinatorial chemistry strategies, accelerating the discovery of target-specific modulators. Recent patent filings highlight innovative uses in bioconjugation techniques and prodrug development, reflecting its growing importance in biopharmaceutical research.
Environmental and safety assessments of 1-(2,2-difluoroethyl)pyrazol-4-amine confirm its compatibility with green synthesis principles. Modern continuous flow chemistry approaches have improved its production efficiency while reducing waste generation. These advancements address industry demands for sustainable chemical processes without compromising molecular complexity or functional diversity.
The scientific community continues to investigate novel derivatives of CAS 1006333-08-9 for structure-based drug design. Computational modeling studies reveal favorable interactions with various biological targets, supporting its utility in fragment-based lead discovery. These findings contribute to ongoing efforts in developing precision therapeutics with improved pharmacokinetic profiles and reduced off-target effects.
Future perspectives suggest expanding applications of 1-(2,2-difluoroethyl)pyrazol-4-amine in biomedical imaging and diagnostic probe development. Its adaptable chemical structure allows incorporation of various imaging moieties, creating opportunities in theranostic agent design. These directions align with current research priorities in translational medicine and personalized healthcare solutions.
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